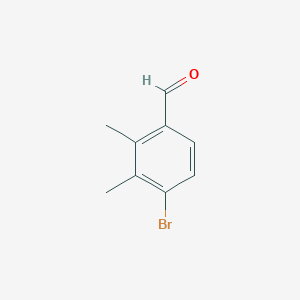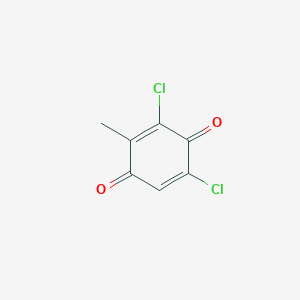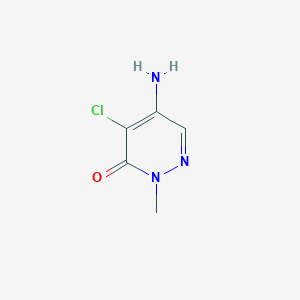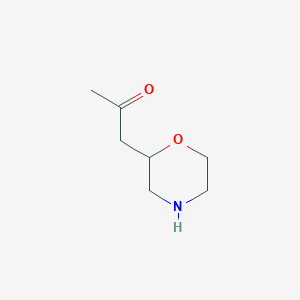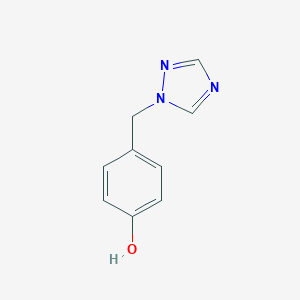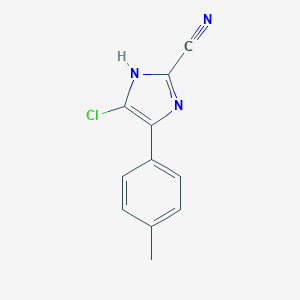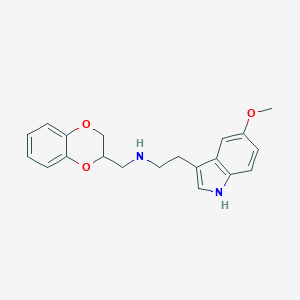
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, also known as MDMPEA, is a synthetic compound that belongs to the family of phenethylamines. It has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
作用機序
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of reward and motivation. The exact mechanism of action of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor signaling.
生化学的および生理学的効果
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to produce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to have a similar pharmacological profile to other phenethylamines, such as MDMA and mescaline.
実験室実験の利点と制限
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several advantages for lab experiments, including its high affinity for serotonin receptors and the dopamine transporter, which makes it a useful tool for studying the role of these receptors in the brain. However, N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several limitations, including its potential for abuse and its lack of specificity for certain receptors. Additionally, the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior are not fully understood.
将来の方向性
There are several future directions for research on N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, including its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior. Finally, the development of more specific and selective compounds that target specific receptors may lead to the development of more effective treatments for psychiatric disorders.
合成法
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine can be synthesized using various methods, including the reduction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with sodium borohydride, followed by the reaction with 5-methoxytryptamine in the presence of sodium hydride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with 5-methoxytryptamine in the presence of sodium hydride and palladium on carbon.
科学的研究の応用
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has also been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for certain psychiatric disorders.
特性
CAS番号 |
116729-30-7 |
|---|---|
製品名 |
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
分子式 |
C20H22N2O3 |
分子量 |
338.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H22N2O3/c1-23-15-6-7-18-17(10-15)14(11-22-18)8-9-21-12-16-13-24-19-4-2-3-5-20(19)25-16/h2-7,10-11,16,21-22H,8-9,12-13H2,1H3 |
InChIキー |
RAHWBHSCAILHCG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
同義語 |
BDT N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



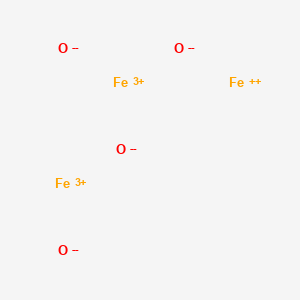
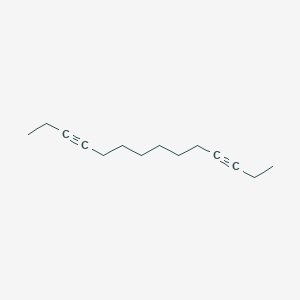
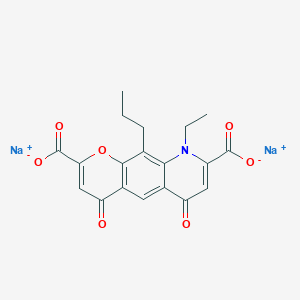
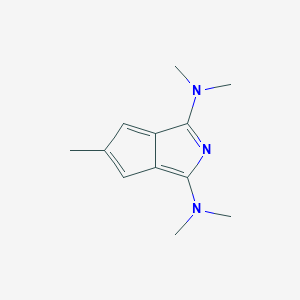
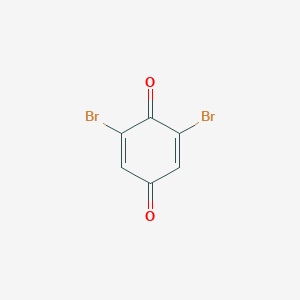
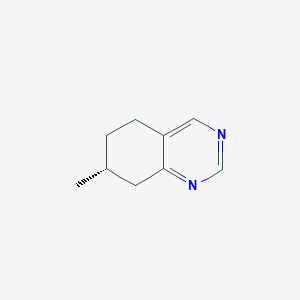
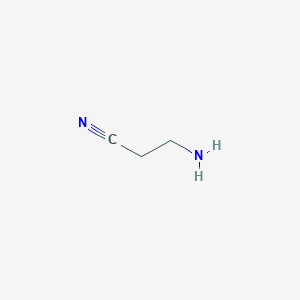
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
